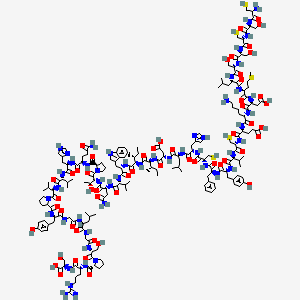
4-CHLOROBENZONITRILE-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzonitrile-D4 is a deuterium-labeled derivative of 4-chlorobenzonitrile. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7D4ClN, and it has a molecular weight of 141.59 g/mol . The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile-D4 can be synthesized through several methods. One common approach involves the deuteration of 4-chlorobenzonitrile. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound often involves the catalytic ammoxidation of 4-chlorotoluene. This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions usually include high temperatures and the presence of a suitable catalyst .
Analyse Chemischer Reaktionen
4-Chlorobenzonitrile-D4 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to 4-chlorobenzylamine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to 4-chlorobenzoic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include deuterated solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzonitrile-D4 has several scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: this compound is used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: The compound is used in the production of pigments, dyes, and other fine chemicals
Wirkmechanismus
The mechanism of action of 4-chlorobenzonitrile-D4 involves its incorporation into chemical and biological systems as a deuterium-labeled compound. The presence of deuterium affects the compound’s physical and chemical properties, such as bond strength and reaction rates. This allows researchers to study the behavior of the compound in various environments and understand its interactions with molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzonitrile-D4 can be compared with other similar compounds, such as:
4-Chlorobenzonitrile: The non-deuterated version of the compound, which has different physical and chemical properties due to the absence of deuterium.
2,4-Dichlorobenzonitrile: A compound with two chlorine atoms, which exhibits different reactivity and applications compared to this compound.
4-Bromobenzonitrile: A similar compound where the chlorine atom is replaced by a bromine atom, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Eigenschaften
CAS-Nummer |
1219794-82-7 |
|---|---|
Molekularformel |
C7H4ClN |
Molekulargewicht |
141.59 |
IUPAC-Name |
4-chloro-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
GJNGXPDXRVXSEH-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C#N)Cl |
Synonyme |
4-CHLOROBENZONITRILE-D4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline](/img/structure/B571701.png)
![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
